molecular formula C11H13ClO2 B7807581 1-[3-(3-Chloropropoxy)phenyl]ethanone

1-[3-(3-Chloropropoxy)phenyl]ethanone

Cat. No. B7807581
M. Wt: 212.67 g/mol
InChI Key: CPOBOLPUXKAIRD-UHFFFAOYSA-N
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Description

1-[3-(3-Chloropropoxy)phenyl]ethanone is a useful research compound. Its molecular formula is C11H13ClO2 and its molecular weight is 212.67 g/mol. The purity is usually 95%.
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Scientific Research Applications

Ultrasonic Studies

1-[3-(3-Chloropropoxy)phenyl]ethanone has been used in ultrasonic studies to measure the speed of sound and density in binary mixtures with N-methyl-acetamide. These measurements help understand the binary interactions in such mixtures (Tangeda & Nallani, 2005).

Synthesis of Phenylethanedione

This compound is a precursor in the synthesis of phenylethanediones. For example, the synthesis of 1-[4-(3-Chloropropanoyl)phenyl]-2-phenylethanedione involves Friedel-Crafts acylation, demonstrating the compound's role in complex organic syntheses (Lukáč & Mohapatra, 1992).

Antimicrobial Activity Studies

1-[3-(3-Chloropropoxy)phenyl]ethanone derivatives have been explored for their antimicrobial properties. The synthesis and testing of these derivatives contribute to pharmaceutical research and drug discovery (Wanjari, 2020).

Molecular Docking Studies

The compound and its derivatives have been studied in molecular docking research, contributing to the understanding of how these molecules interact with biological targets, such as proteins. This research can provide insights into potential therapeutic applications (ShanaParveen et al., 2016).

Development of Novel Ligands

1-[3-(3-Chloropropoxy)phenyl]ethanone derivatives have been used in the development of novel ligands for catalytic reactions, such as the Suzuki–Miyaura coupling. This research contributes to advancements in green chemistry and efficient synthesis methods (Mondal & Bora, 2014).

properties

IUPAC Name

1-[3-(3-chloropropoxy)phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO2/c1-9(13)10-4-2-5-11(8-10)14-7-3-6-12/h2,4-5,8H,3,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPOBOLPUXKAIRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)OCCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(3-Chloropropoxy)phenyl]ethanone

Synthesis routes and methods I

Procedure details

A mixture of 3′-hydroxyacetophenone (5 g) and 1-bromo-3-chloropropane (5.0 mL) in acetone (40 mL) was treated with potassium carbonate (8.1 g). The mixture was stirred at reflux temperature for 17 hours. The reaction was cooled to ambient temperature and filtered. The filtrate was concentrated in vacuo. The residue was partitioned between dichloromethane (50 mL) and H2O (50 mL). The aqueous phase was washed with two fresh portions of dichloromethane. The combined organic phases were washed with brine, dried over magnesium sulfate, filtered and evaporated to yield the title compound (8.6 g) which was used without further purification.
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Synthesis routes and methods II

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Synthesis routes and methods III

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Synthesis routes and methods IV

Procedure details

Prepared by Procedure U and Scheme AK using 1-(3-hydroxyphenyl)ethanone and 1-bromo-3-chloropropane.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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